molecular formula C16H26FN3O5S2 B2873118 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034357-09-8

4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2873118
CAS RN: 2034357-09-8
M. Wt: 423.52
InChI Key: IVYUPHLNADPDQY-UHFFFAOYSA-N
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Description

4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C16H26FN3O5S2 and its molecular weight is 423.52. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Drug Development

Sulfonamides, including compounds structurally related to 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, have been extensively studied for their enzyme inhibitory properties. For instance, sulfonamide derivatives have shown potential as therapeutic agents for Alzheimer’s disease through acetylcholinesterase inhibitory activity. Such studies underscore the role of sulfonamides in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).

Antimicrobial Applications

Sulfonamides have a long history of use as antimicrobial agents. Research into novel sulfonamide compounds continues to explore their efficacy against bacterial and fungal pathogens. This includes the synthesis of sulfonamide derivatives with enhanced antibacterial and antifungal properties, demonstrating the adaptability and ongoing relevance of sulfonamide chemistry in addressing resistance issues (Chohan & Shad, 2011).

Cancer Research

The exploration of sulfonamides extends into cancer research, where their potential as antitumor agents is investigated. For example, sulfonamide derivatives have been studied for their ability to inhibit specific receptors or enzymes involved in cancer progression, offering pathways to novel cancer therapies (Sklarin et al., 1992).

properties

IUPAC Name

4-[[(4-ethoxy-3-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FN3O5S2/c1-4-25-16-6-5-14(11-15(16)17)26(21,22)18-12-13-7-9-20(10-8-13)27(23,24)19(2)3/h5-6,11,13,18H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYUPHLNADPDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

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